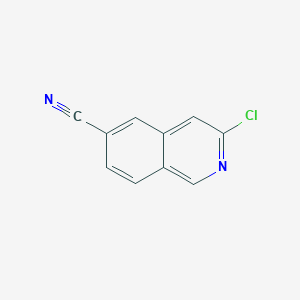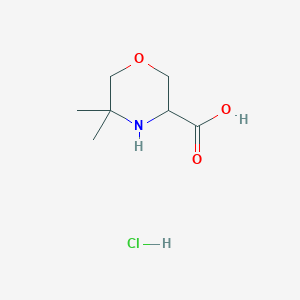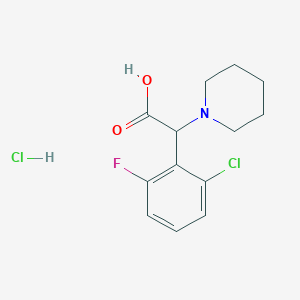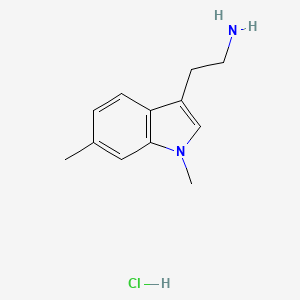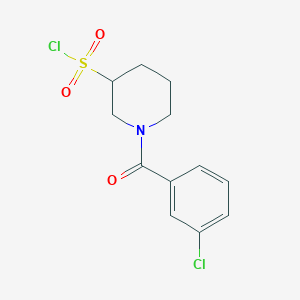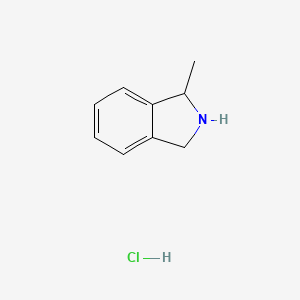
2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride
Overview
Description
2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride, also known as MPPP, is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a synthetic compound that has been extensively studied for its potential application in scientific research. MPPP has been found to exhibit various biochemical and physiological effects, which make it a promising candidate for further research.
Mechanism of Action
Target of action
Compounds with similar structures, such as methoxetamine analogs, have been found to elicit antidepressant effects via activation of AMPA and 5-HT2 receptors . These receptors play crucial roles in regulating mood and cognition.
Mode of action
The interaction of these compounds with their targets often involves binding to the receptor, which can trigger a series of biochemical reactions within the cell. This can lead to changes in cellular function and behavior .
Biochemical pathways
The activation of AMPA and 5-HT2 receptors can affect multiple biochemical pathways. For instance, it can lead to the alteration of GluA1, GluA2, and BDNF mRNA levels, which are involved in synaptic plasticity and neuronal survival .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound can greatly impact its bioavailability and therapeutic effect. For example, tramadol, a compound with a similar structure, is metabolized by cytochrome P450 enzymes, and its pharmacokinetics can be influenced by genetic polymorphisms in these enzymes .
Result of action
The molecular and cellular effects of a compound’s action can vary widely depending on the specific targets and pathways involved. In the case of methoxetamine analogs, their activation of AMPA and 5-HT2 receptors leads to antidepressant effects .
Advantages and Limitations for Lab Experiments
2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. Additionally, 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride has been extensively studied, which means that there is a large body of literature available on its properties and potential applications. However, there are also some limitations to using 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride has been found to exhibit some toxic effects, which means that it must be handled with care in the lab.
Future Directions
There are several future directions for research on 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride. One potential area of research is the development of new drugs based on the structure of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride. Another area of research is the investigation of the potential anti-inflammatory and analgesic effects of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride and its potential applications in the treatment of Parkinson's disease and drug addiction.
Scientific Research Applications
2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride has been extensively studied for its potential application in scientific research. It has been found to exhibit various biochemical and physiological effects, which make it a promising candidate for further research. 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride has been used in studies related to the central nervous system, such as Parkinson's disease and drug addiction. It has also been studied for its potential anti-inflammatory and analgesic effects.
properties
IUPAC Name |
2-(3-methoxyphenyl)-3-phenylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-19-15-9-5-8-14(12-15)17-16(10-11-18-17)13-6-3-2-4-7-13;/h2-9,12,16-18H,10-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJUMEGQGWOFOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(CCN2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(3,4-Dichlorobenzyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1471083.png)
